molecular formula C20H24N4O3 B2849198 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]urea CAS No. 1448052-98-9

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]urea

Cat. No.: B2849198
CAS No.: 1448052-98-9
M. Wt: 368.437
InChI Key: AAMCGDAWDLLDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]urea is a synthetic urea derivative characterized by a benzodioxol ring and a substituted pyrazole moiety. The benzodioxol group (a 1,3-dioxole fused to a benzene ring) is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding affinity . The pyrazole ring, substituted with cyclopentyl and cyclopropyl groups, introduces steric and electronic modifications that may influence solubility, bioavailability, and target interactions. The urea linker (-NH-C(=O)-NH-) is a critical functional group, enabling hydrogen bonding and serving as a scaffold for molecular recognition .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(22-14-7-8-18-19(10-14)27-12-26-18)21-11-15-9-17(13-5-6-13)24(23-15)16-3-1-2-4-16/h7-10,13,16H,1-6,11-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCGDAWDLLDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]urea is a novel organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodioxole moiety and a pyrazole derivative. The structural formula can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

Key Features:

  • Molecular Weight: 342.39 g/mol
  • Functional Groups: Urea, benzodioxole, and pyrazole

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The benzodioxole moiety is thought to enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole ring contributes to the compound's overall conformation and stability.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds similar in structure to this compound have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate metabolism. Notably:

  • IC50 Values: Some derivatives demonstrated IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory activity while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have shown that related compounds can significantly inhibit cell proliferation across multiple cancer types:

  • Efficacy Range: Inhibition values ranged from 26 µM to 65 µM across different cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound ASimilar0.85Antidiabetic
Compound BSimilar26 - 65Anticancer
Compound CSimilar>150Cytotoxicity

Study on Antidiabetic Effects

In a controlled study involving streptozotocin-induced diabetic mice, the administration of benzodioxole derivatives resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that the compound may possess therapeutic potential for managing diabetes.

Study on Anticancer Properties

In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, supporting its potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Pyrazole Derivatives

Pyrazole-based compounds, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from ), share structural similarities with the pyrazole moiety in the target compound. However, key differences include:

  • Substituents: The target compound’s pyrazole is substituted with cyclopentyl and cyclopropyl groups, which enhance lipophilicity and steric bulk compared to the amino and hydroxy groups in 7a/7b .
Feature Target Compound 7a/7b ()
Pyrazole Substituents Cyclopentyl, Cyclopropyl Amino, Hydroxy
Linker Urea (-NH-C(=O)-NH-) Methanone (-C(=O)-)
Lipophilicity Higher (due to alkyl groups) Moderate (polar substituents)

Comparison with Benzodioxol-Containing Compounds

The benzodioxol group is present in compounds like (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one () and 3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropanal (). Key distinctions include:

  • Functionalization: The target compound’s benzodioxol is linked via a urea group, whereas ’s compound uses an enone (-C(=O)-CH=CH-) linker, and ’s compound features an aldehyde (-CHO) group.
  • Conformational Rigidity: The enone linker in introduces planarity and conjugated π-systems, whereas the urea linker allows for rotational freedom and hydrogen bonding .

Comparison with Urea Derivatives

Urea derivatives, such as 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (), highlight the role of the urea group:

  • Bioactivity : Urea derivatives often exhibit enhanced binding to enzymes (e.g., kinases) or receptors due to their hydrogen-bonding capacity. The cyclopentyl/cyclopropyl substitution in the target compound may improve selectivity compared to simpler urea analogs .

Research Findings and Data

Structural Insights

  • Synthetic Routes : The pyrazole moiety in the target compound likely involves cyclization of hydrazines with diketones, similar to methods in .

Pharmacological Potential

  • Target Engagement: Urea derivatives are known modulators of GPCRs and kinases. The cyclopropyl group may confer metabolic resistance, as seen in cyclopropane-containing drugs .
  • Toxicity : Benzodioxol-containing compounds (e.g., ) are flagged for sensitization hazards, suggesting the need for rigorous safety profiling of the target compound .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step procedures involving:

  • Coupling reactions : Urea formation via isocyanate intermediates or carbodiimide-mediated coupling of amine and carbonyl components .
  • Heterocyclic assembly : Cyclopentyl and cyclopropyl substituents on the pyrazole ring are introduced through nucleophilic substitution or cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key reagents : Use coupling agents like EDC/HOBt to minimize side reactions. Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to improve yield .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR and LC-MS : Confirm molecular structure and purity (>95%) by analyzing proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) and mass-to-charge ratios .
  • X-ray crystallography : Resolve stereochemistry of the cyclopentyl and cyclopropyl groups (e.g., C–C bond angles in pyrazole rings) .
  • In silico tools : Generate canonical SMILES (e.g., O=C(NC1=CC2=C(C=C1)OCO2)NC3=CC(=NN3C4CCCC4)C5CC5) and InChI identifiers for database alignment .

Q. What preliminary biological targets or pathways are associated with this compound?

Structural analogs (e.g., benzodioxol-urea derivatives) show activity against kinases (e.g., MAPK) and GPCRs implicated in cancer and neurological disorders. Initial screens should prioritize:

  • Enzyme inhibition assays : Measure IC₅₀ values for kinases using ATP-binding pocket assays .
  • Cell viability studies : Test cytotoxicity in HEK-293 or HeLa cells at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent variation : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding. Compare logP values to evaluate hydrophobicity .
  • Bioisosteric replacement : Substitute benzodioxol with benzothiazole or furan moieties to modulate electronic effects (see table below) .
Analog SubstituentTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
Benzodioxol (parent)120 ± 150.45
Benzothiazole85 ± 100.32
Furan200 ± 250.78

Q. How can low synthetic yields or impurities be addressed during scale-up?

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted pyrazole intermediates). Optimize column chromatography (silica gel, hexane/EtOAc gradient) .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproduct formation .
  • Process controls : Monitor reaction pH (6.5–7.5) and O₂ levels to prevent oxidation of cyclopropyl groups .

Q. How should conflicting data between in silico predictions and in vitro assays be resolved?

  • Docking refinement : Use molecular dynamics simulations (e.g., AMBER) to account for protein flexibility, which may explain discrepancies in binding affinity predictions .
  • Assay validation : Replicate in vitro experiments under standardized conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Metabolic stability : Assess compound half-life in liver microsomes to rule out rapid degradation as a cause of false-negative results .

Methodological Notes

  • Purity standards : Follow pharmacopeial guidelines (e.g., residual solvent limits: <500 ppm for DMF) using GC-MS .
  • Data contradiction : Cross-validate bioactivity data with orthogonal assays (e.g., SPR for binding kinetics if ELISA results are inconsistent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.